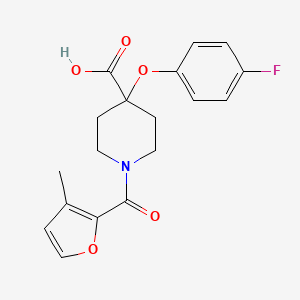![molecular formula C17H17NO3 B5311557 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as PDP, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
The mechanism of action of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also inhibits inflammation by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide induces apoptosis and inhibits angiogenesis. In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments include its potential therapeutic applications in various fields, its ability to induce apoptosis and inhibit angiogenesis in cancer cells, and its ability to reduce oxidative stress and inflammation in neurodegenerative diseases. The limitations of using 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential therapeutic applications in other fields, such as cardiovascular diseases and autoimmune diseases. Additionally, the development of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide analogs with improved potency and selectivity could lead to the discovery of new drugs with therapeutic potential.
Métodos De Síntesis
The synthesis of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-phenyl-2-propen-1-ol in the presence of a catalyst such as sulfuric acid. The resulting product is then converted to 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide through the reaction with thionyl chloride and ammonia.
Aplicaciones Científicas De Investigación
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-12-14(17(18)19)9-10-15(16)21-11-5-8-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H2,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTISZPREUYJGB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)N)OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)
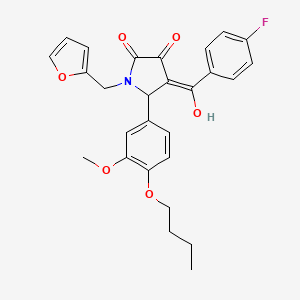
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-2-furamide hydrochloride](/img/structure/B5311505.png)
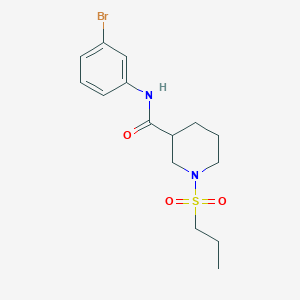
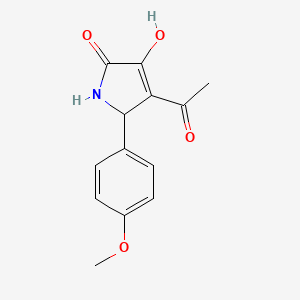
![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)

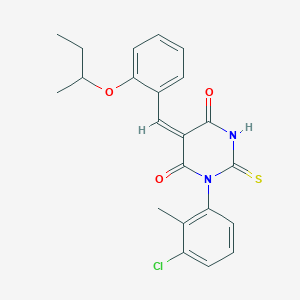
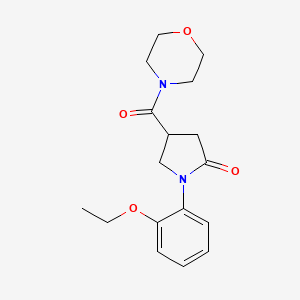
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
